molecular formula C12H13N3O2 B8323880 Ethyl 2-cyano-3-(3-methyl-2-pyridylamino)acrylate

Ethyl 2-cyano-3-(3-methyl-2-pyridylamino)acrylate

Cat. No. B8323880
M. Wt: 231.25 g/mol
InChI Key: YNWBQSJZLQLQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04192944

Procedure details

A solution of 2-amino-3-methylpyridine (5.0 g., 0.0462 mole) and ethyl ethoxymethylenecyanoacetate (7.82 g., 0.0462 mole) in toluene (4 ml.) was heated for 15 minutes by means of an oil bath maintained at 100°. The solution was cooled and the title compound (9.1 g., 85%) collected by filtration. The product, m.p. 139°-143°, was recrystallized from 2-propanol to give an analytical sample, m.p. 144°-146°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.82 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(O[CH:12]=[C:13]([C:19]#[N:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])C>C1(C)C=CC=CC=1>[C:19]([C:13](=[CH:12][NH:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:20]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
Quantity
7.82 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C#N
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 100°
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the title compound (9.1 g., 85%) collected by filtration
CUSTOM
Type
CUSTOM
Details
The product, m.p. 139°-143°, was recrystallized from 2-propanol
CUSTOM
Type
CUSTOM
Details
to give an analytical sample, m.p. 144°-146°

Outcomes

Product
Name
Type
Smiles
C(#N)C(C(=O)OCC)=CNC1=NC=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.